6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as faster reaction times, higher yields, and environmentally benign conditions . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Another isomeric form with significant biological activities.
Imidazo[4,5-c]pyridine: Exhibits unique properties and applications in various fields.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
115749-45-6 |
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Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.094 |
IUPAC Name |
6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H |
InChI Key |
ZGDDEEQSDJLFIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Br |
Synonyms |
6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine |
Origin of Product |
United States |
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